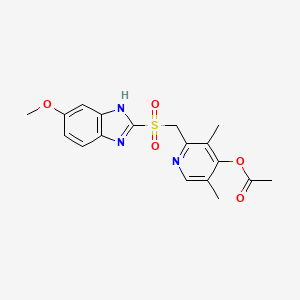

4-Acetyloxy Omeprazole Sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFZNDVDKZPQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyloxy Omeprazole Sulfone and its Progenitor, Omeprazole Sulfone

This guide provides a comprehensive technical overview of 4-Acetyloxy Omeprazole Sulfone, a derivative of the primary Omeprazole metabolite, Omeprazole Sulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis, analytical characterization, and pharmacological significance of these compounds. Given the limited direct literature on 4-Acetyloxy Omeprazole Sulfone, this guide establishes a foundational understanding through a detailed exploration of Omeprazole Sulfone, extrapolating key concepts to its acetyloxy derivative.

Introduction: The Metabolic Landscape of Omeprazole

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions as a proton pump inhibitor, irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1][2] Its metabolism is extensive, primarily mediated by the cytochrome P450 enzyme system, leading to various metabolites.[3] Among these, Omeprazole Sulfone emerges as a significant product of sulfoxidation, a reaction catalyzed by CYP3A4.[4][5] Understanding the characteristics of Omeprazole Sulfone is paramount, as it is not only a major metabolite found in plasma but also a critical process impurity in the synthesis of Omeprazole and its S-enantiomer, Esomeprazole.[6][7][8]

This guide will first lay a thorough groundwork on Omeprazole Sulfone before extending the principles to its 4-acetyloxy derivative, providing a robust scientific resource for laboratory and clinical research.

Omeprazole Sulfone: The Foundational Metabolite and Impurity

Omeprazole Sulfone, designated as Omeprazole Impurity D in the European Pharmacopoeia and USP Omeprazole Related Compound A, is the over-oxidized by-product in the synthesis of Omeprazole from its sulfide precursor.[6][9][10] Its presence and quantification are critical for the quality control of the active pharmaceutical ingredient (API).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Omeprazole Sulfone is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [10] |

| CAS Number | 88546-55-8 | [10] |

| Molecular Formula | C₁₇H₁₉N₃O₄S | [11] |

| Molecular Weight | 361.42 g/mol | [10] |

| Appearance | Light yellow to off-white solid | [7] |

| Melting Point | 80-82 °C | [7] |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in Ethanol, insoluble in water. | [5][7] |

| pKa | 7.97 ± 0.10 (Predicted) | [7] |

Synthesis and Formation

Omeprazole Sulfone is primarily formed through the over-oxidation of the sulfide intermediate during the synthesis of Omeprazole.[6] The sulfoxide (Omeprazole) is the desired product, but the reaction can proceed to the sulfone in the presence of excess oxidizing agent.

A common laboratory-scale synthesis involves the oxidation of Omeprazole thioether using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.[6]

Caption: Synthetic pathway of Omeprazole and Omeprazole Sulfone.

Experimental Protocol: Synthesis of Omeprazole Sulfone [6]

-

Dissolution: Dissolve Omeprazole thioether in dichloromethane with heating (30-65 °C). The ratio of thioether to dichloromethane can range from 1:5 to 1:20 (g/mL).

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution. The mass ratio of thioether to m-CPBA is typically between 1:0.5 and 1:2 (g/g).

-

Reaction Monitoring: Stir the mixture for 1-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification:

-

Dissolve the resulting concentrate in methanol.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether.

-

-

Isolation: Concentrate the eluent containing the product under reduced pressure to obtain a greasy substance. Dissolve this in methanol and precipitate the product with isopropyl ether.

-

Final Product: Filter the precipitate to obtain Omeprazole Sulfone as an off-white solid. This method reports a yield of approximately 78%.

Analytical Characterization

The identification and quantification of Omeprazole Sulfone are routinely performed using High-Performance Liquid Chromatography (HPLC).[12][13]

HPLC Method Parameters [12]

| Parameter | Description |

| Column | Fused core Halo octyl (C8), 50 mm × 2.1 mm i.d., 2.7 µm particle size |

| Mobile Phase A | 10 mM ammonium acetate in H₂O |

| Mobile Phase B | Methanol/Isopropanol (95/5) |

| Elution | Gradient |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

| Total Run Time | 33 min |

Mass Spectrometry Data [11]

-

Precursor m/z: 362.1169 ([M+H]⁺)

-

Key Fragment Ions: 168.1019, 149.071, 120.0809, 362.1171, 195.0223

Pharmacological and Toxicological Significance

Omeprazole Sulfone is a major metabolite of Omeprazole and is found in human plasma.[7][14] It is formed via sulfoxidation mediated by the cytochrome P450 enzyme CYP3A4.[4] While the parent drug, Omeprazole, is a potent proton pump inhibitor, Omeprazole Sulfone lacks significant antisecretory activity.[3] However, it has been shown to be a reversible, direct-acting, and metabolism-dependent inhibitor of CYP2C19, with an IC₅₀ of 18 μM in human liver microsomes.[7]

From a toxicological perspective, in silico predictions have suggested that Omeprazole Sulfone is non-mutagenic.[15] In vitro cytotoxicity assays on normal human cells (HEK 293 and NIH3T3) indicated that related omeprazole degradation products were non-toxic up to a concentration of 100 μM.[12]

4-Acetyloxy Omeprazole Sulfone: A Technical Postulation

Direct and extensive literature on 4-Acetyloxy Omeprazole Sulfone is scarce. However, based on its chemical name and the well-established chemistry of Omeprazole and its derivatives, we can postulate its structure, properties, and potential synthetic and analytical approaches. The "4-Acetyloxy" designation suggests the addition of an acetate group to a hydroxylated precursor, likely 4-Hydroxy Omeprazole Sulfone.

Postulated Structure and Properties

The structure of 4-Acetyloxy Omeprazole Sulfone would be that of Omeprazole Sulfone with an acetyloxy group at the 4-position of the pyridine ring.

Caption: Postulated molecular formula for 4-Acetyloxy Omeprazole Sulfone.

The introduction of the acetyloxy group would likely alter the physicochemical properties compared to Omeprazole Sulfone, as summarized in Table 2.

| Property | Postulated Effect of 4-Acetyloxy Group | Rationale |

| Molecular Weight | Increased | Addition of an acetyl group (C₂H₃O) |

| Polarity | Increased | The ester group is more polar than a methyl or methoxy group. |

| Solubility | Potentially altered solubility profile in organic solvents. | The ester functionality will influence intermolecular interactions. |

| Chromatographic Retention | Shorter retention time in reversed-phase HPLC. | Increased polarity leads to stronger interaction with the polar mobile phase. |

Potential Synthetic Pathways

A plausible synthetic route to 4-Acetyloxy Omeprazole Sulfone would involve the synthesis of a hydroxylated precursor, 4-Hydroxy Omeprazole Sulfone, followed by an acetylation step.

Caption: Postulated synthetic route to 4-Acetyloxy Omeprazole Sulfone.

Hypothetical Experimental Protocol: Synthesis of 4-Acetyloxy Omeprazole Sulfone

-

Starting Material: Obtain or synthesize 4-Hydroxy Omeprazole Sulfone.

-

Acetylation:

-

Dissolve 4-Hydroxy Omeprazole Sulfone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid by-product.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction with water or a mild aqueous base.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to yield 4-Acetyloxy Omeprazole Sulfone.

-

Hypothesized Analytical Approaches

The analytical methods for 4-Acetyloxy Omeprazole Sulfone would be analogous to those for Omeprazole Sulfone, with adjustments to account for the change in polarity.

-

HPLC: A reversed-phase HPLC method, similar to the one described for Omeprazole Sulfone, would be suitable. Due to the increased polarity, a modification of the gradient (e.g., a slower increase in the organic phase) might be necessary to achieve adequate separation from other related substances.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of 4-Acetyloxy Omeprazole Sulfone. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the acetyl group.

-

NMR Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation. Key expected signals would include a singlet for the acetyl methyl protons and shifts in the aromatic signals of the pyridine ring compared to Omeprazole Sulfone.

Conclusion and Future Directions

While Omeprazole Sulfone is a well-characterized metabolite and process impurity of Omeprazole, 4-Acetyloxy Omeprazole Sulfone remains a less-explored derivative. This guide has provided a comprehensive overview of the known science behind Omeprazole Sulfone and a scientifically grounded postulation of the properties, synthesis, and analysis of its 4-acetyloxy counterpart.

Future research should focus on the definitive synthesis and characterization of 4-Acetyloxy Omeprazole Sulfone to confirm the hypotheses presented here. Furthermore, investigating its potential presence as a minor metabolite of Omeprazole or a degradation product in pharmaceutical formulations would be a valuable contribution to the field of drug development and safety assessment.

References

-

PubChem. (n.d.). Omeprazole sulfone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106866629A - The synthetic method of Omeprazole sulphone.

-

ResearchGate. (n.d.). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Omeprazole. StatPearls. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

-

Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of omeprazole (OMZ) and its sulfone derivative (SFN). Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Acetyloxy Omeprazole Sulfone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy Omeprazole Sulfone. National Center for Biotechnology Information. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Esomeprazole-Impurities. Retrieved from [Link]

-

PubMed. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Retrieved from [Link]

-

DiVA portal. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from [Link]

-

SciSpace. (n.d.). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Retrieved from [Link]

-

International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Retrieved from [Link]

-

SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

PubMed. (2007). Analytical methodologies for the determination of omeprazole: an overview. Retrieved from [Link]

-

Drugs.com. (n.d.). Omeprazole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Retrieved from [Link]

-

PubChem. (n.d.). Omeprazole. National Center for Biotechnology Information. Retrieved from [Link]

-

LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

Sources

- 1. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 7. OMEPRAZOLE RELATED COMPOUND A (15 MG) (OMEPRAZOLE SULFONE) (AS) | 88546-55-8 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Omeprazole Sulfone | CAS 88546-55-8 | LGC Standards [lgcstandards.com]

- 11. Omeprazole sulfone | C17H19N3O4S | CID 145900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. molnar-institute.com [molnar-institute.com]

- 14. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Acetyloxy Omeprazole Sulfone: Structure, Properties, and Analytical Considerations

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Acetyloxy Omeprazole Sulfone, a derivative of Omeprazole Sulfone. While public data on this specific molecule is limited, this document establishes its chemical context through a detailed examination of its parent compounds, Omeprazole and Omeprazole Sulfone. By synthesizing information from related structures, this guide infers the chemical properties, potential synthetic pathways, and analytical characterization strategies for 4-Acetyloxy Omeprazole Sulfone. This paper is intended for researchers, analytical scientists, and drug development professionals who require a deeper understanding of potential Omeprazole-related impurities and derivatives for applications in quality control, impurity profiling, and reference standard development.

Introduction and Pharmaceutical Context

Omeprazole is a foundational member of the proton pump inhibitor (PPI) class of drugs, which act by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) to reduce gastric acid secretion.[1] Its chemical structure, a substituted benzimidazole sulfoxide, is susceptible to oxidation. During its synthesis, storage, or metabolism, various related substances can be formed. Regulatory bodies require strict monitoring and control of these impurities in the active pharmaceutical ingredient (API) and final drug product.[2]

One of the most significant and well-documented of these related substances is Omeprazole Sulfone (designated as Omeprazole Related Compound D in the European Pharmacopoeia).[3] This compound results from the over-oxidation of the sulfoxide moiety in Omeprazole to a sulfone.[4] 4-Acetyloxy Omeprazole Sulfone is a further derivative of this sulfone impurity. While not listed as a routine impurity in major pharmacopeias, its potential formation during synthesis or as a specialty chemical for research necessitates a thorough understanding of its chemical identity and behavior.

Chemical Identity and Molecular Structure

The core structure of 4-Acetyloxy Omeprazole Sulfone combines the benzimidazole and pyridine rings, linked by a methylsulfonyl (SO₂) bridge, which is characteristic of Omeprazole Sulfone. The key modification is the presence of an acetyloxy group (-OCOCH₃) at the 4-position of the pyridine ring.

Inferred Molecular Structure

Based on systematic nomenclature, the structure of 4-Acetyloxy Omeprazole Sulfone can be confidently inferred.

Caption: Inferred chemical structure of 4-Acetyloxy Omeprazole Sulfone.

Physicochemical Properties

Directly measured physicochemical data for 4-Acetyloxy Omeprazole Sulfone are not widely available in the public domain. However, by comparing it with the well-characterized Omeprazole Sulfone and the structurally similar 4-Hydroxy Omeprazole Sulfone, we can anticipate its properties. The addition of the acetyl group would increase the molecular weight and likely decrease polarity compared to the hydroxyl analog.

| Property | Omeprazole Sulfone | 4-Hydroxy Omeprazole Sulfone | 4-Acetyloxy Omeprazole Sulfone |

| CAS Number | 88546-55-8[5] | 1346600-70-1[6] | Not available |

| Molecular Formula | C₁₇H₁₉N₃O₄S[5] | C₁₆H₁₇N₃O₄S[6] | C₁₉H₂₁N₃O₅S (Inferred) |

| Molecular Weight | 361.42 g/mol [5] | 347.4 g/mol [6] | 403.47 g/mol (Calculated) |

| Appearance | White to off-white solid[7] | Not available | Not available |

| Melting Point | 80-82 °C[7] | Not available | Not available |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water[7] | Not available | Expected to have low aqueous solubility |

| pKa (Predicted) | 7.97 (acidic)[7] | Not available | Not available |

Synthesis and Formation Pathway

The synthesis of 4-Acetyloxy Omeprazole Sulfone is not explicitly detailed in publicly accessible literature. However, a logical synthetic pathway can be proposed based on established chemical transformations of Omeprazole and its derivatives.

Formation from Omeprazole

The formation of the sulfone is a critical first step. Omeprazole's sulfoxide group is readily oxidized to a sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[4] This reaction is often a source of impurities in Omeprazole synthesis if not carefully controlled.

Caption: Proposed synthetic relationship of 4-Acetyloxy Omeprazole Sulfone.

Proposed Synthetic Protocol

A plausible laboratory synthesis would involve a two-step process starting from a precursor like 4-Hydroxy Omeprazole Sulfone.

-

Step 1: Synthesis of 4-Hydroxy Omeprazole Sulfone: This precursor could potentially be synthesized via demethylation of the 4-methoxy group on Omeprazole Sulfone.

-

Step 2: Acetylation: The hydroxyl group of 4-Hydroxy Omeprazole Sulfone can be acetylated using standard reagents such as acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to yield the final product.

Justification of Experimental Choices: The choice of acetic anhydride provides a moderately reactive and easily handled acetylating agent. A non-nucleophilic base like pyridine acts as a catalyst and scavenges the acid byproduct, driving the reaction to completion. The reaction would be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.

Analytical Characterization

The definitive identification and quantification of 4-Acetyloxy Omeprazole Sulfone would rely on a combination of chromatographic and spectroscopic techniques. The methods established for Omeprazole and its known impurities serve as an excellent starting point.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for analyzing Omeprazole and its related substances.[8][9] A stability-indicating method capable of separating the main component from all potential impurities is required.

Exemplary HPLC Method (based on USP/EP for Omeprazole Impurities):

-

Column: C8 or C18, e.g., Agilent InfinityLab Poroshell HPH-C8, 4.6 × 100 mm, 2.7 µm.[8] The use of a High-pH (HPH) stable column is advantageous as Omeprazole methods often employ mobile phases with a pH around 7.6.[8][10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phosphate buffer and acetonitrile is common. For example, 75% 0.01 M Na₂HPO₄ (pH adjusted to 7.6) and 25% acetonitrile.[8][11]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at 280 nm or 302 nm.

Rationale: The C8 stationary phase provides sufficient hydrophobicity to retain Omeprazole and its derivatives. The buffered mobile phase at pH 7.6 ensures consistent ionization states of the analytes, leading to reproducible retention times and peak shapes. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. Given its increased lipophilicity from the acetyl group, 4-Acetyloxy Omeprazole Sulfone would be expected to have a longer retention time than Omeprazole Sulfone and 4-Hydroxy Omeprazole Sulfone under these conditions.

Caption: General workflow for the HPLC analysis of Omeprazole impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for unequivocal structure confirmation. For 4-Acetyloxy Omeprazole Sulfone (inferred formula C₁₉H₂₁N₃O₅S), the expected exact mass would be a key identifier.

-

Expected [M+H]⁺: 404.1253 m/z

-

Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragmentation patterns would be observed. By analogy with Omeprazole Sulfone, fragmentation would likely occur at the methylsulfonyl bridge, yielding ions corresponding to the substituted benzimidazole and pyridine ring fragments. The loss of the acetyl group (42 Da) or acetic acid (60 Da) would also be an expected and highly diagnostic fragmentation pathway. Mass spectral data for Omeprazole Sulfone shows a precursor ion [M+H]⁺ at m/z 362.1169.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would provide the definitive structural proof. Key expected signals in the ¹H NMR spectrum for 4-Acetyloxy Omeprazole Sulfone would include:

-

A sharp singlet around δ 2.1-2.3 ppm, integrating to 3 protons, corresponding to the acetyl methyl group.

-

Singlets for the two methyl groups on the pyridine ring.

-

A singlet for the methoxy group on the benzimidazole ring.

-

A singlet for the methylene bridge protons.

-

Distinct aromatic protons for both the benzimidazole and pyridine ring systems.

Comparison with the published ¹H NMR spectrum of Omeprazole would be informative.[13]

Significance in Drug Development and Quality Control

The study of compounds like 4-Acetyloxy Omeprazole Sulfone is critical for several reasons:

-

Impurity Profiling: A comprehensive understanding of all potential process and degradation-related impurities is a regulatory expectation. While not a common pharmacopeial impurity, it could arise from specific synthetic routes or starting materials.

-

Reference Standards: The synthesis and characterization of potential impurities are necessary to create certified reference standards. These standards are essential for validating analytical methods and accurately quantifying impurities in API batches.

-

Forced Degradation Studies: In forced degradation studies, drug substances are subjected to harsh conditions (acid, base, oxidation, light, heat) to identify likely degradation products. 4-Acetyloxy Omeprazole Sulfone could potentially be identified as a product in such a study, necessitating its tracking in formal stability programs.

Conclusion

4-Acetyloxy Omeprazole Sulfone represents a specific, non-pharmacopeial derivative within the complex chemical landscape of Omeprazole-related substances. While direct experimental data is sparse, this guide has established its structural identity, physicochemical context, and likely analytical behavior through logical inference and comparison with its well-documented parent compounds, Omeprazole and Omeprazole Sulfone. The principles and methodologies outlined here provide a robust framework for any researcher or analytical scientist tasked with the synthesis, identification, or quantification of this molecule, reinforcing the importance of comprehensive impurity analysis in modern pharmaceutical development.

References

-

Al-Aqtash, R. A., & El-Enany, N. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 151-209). Elsevier Inc. [Link]

- CN106866629A - The synthetic method of Omeprazole sulphone. (2017).

-

Saini, S., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145900, Omeprazole sulfone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71749232, 4-Hydroxy Omeprazole Sulfone. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Acetyloxy Omeprazole Sulfone. Retrieved from [Link]

-

Filip, M., et al. (2015). Chemical structures of omeprazole (OMZ) and its sulfone derivative (SFN). ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Omeprazole sulfone (HMDB0014012). Retrieved from [Link]

-

Agilent Technologies, Inc. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell HPH-C8 Columns. 5994-0984EN. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

-

Veeprho. (n.d.). Omeprazole Related Compound F and G Mixture. Retrieved from [Link]

-

Yang, R., et al. (2003). 1H NMR spectrum of omeprazole. ResearchGate. [Link]

-

Iuga, C., Bojiță, M., & Leucuța, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-542. [Link]

-

SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America. [Link]

-

Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

-

Kumar, A. S., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(1), 103–121. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scispace.com [scispace.com]

- 5. Omeprazole Sulfone | CAS 88546-55-8 | LGC Standards [lgcstandards.com]

- 6. 4-Hydroxy Omeprazole Sulfone | C16H17N3O4S | CID 71749232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OMEPRAZOLE RELATED COMPOUND A (15 MG) (OMEPRAZOLE SULFONE) (AS) | 88546-55-8 [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. molnar-institute.com [molnar-institute.com]

- 11. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 12. Omeprazole sulfone | C17H19N3O4S | CID 145900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Biological activity of 4-Acetyloxy Omeprazole Sulfone

An In-depth Technical Guide to the Biological Activity of 4-Acetyloxy Omeprazole Sulfone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical framework for evaluating the biological activity of 4-Acetyloxy Omeprazole Sulfone, a derivative of a primary metabolite of the proton pump inhibitor (PPI), omeprazole. While omeprazole's mechanism as an irreversible inhibitor of the gastric H+/K+-ATPase is well-established, its metabolites, such as omeprazole sulfone, are generally considered pharmacologically inactive.[1] The introduction of a 4-acetyloxy group to the pyridine ring of the sulfone metabolite presents an intriguing subject for investigation. This document outlines the core scientific rationale, postulated mechanisms, and detailed, field-proven protocols for a rigorous assessment of this compound's potential to inhibit gastric acid secretion. We will proceed from foundational principles of PPI activity to specific in vitro and in vivo experimental designs, providing the causal logic behind each step to ensure a self-validating and robust scientific inquiry.

Introduction: The Scientific Context

Omeprazole and the Proton Pump Inhibitor (PPI) Class

Omeprazole was the first clinically utilized drug of the PPI class, revolutionizing the treatment of acid-related gastrointestinal disorders like GERD and peptic ulcer disease.[2] It is a prodrug that, upon reaching the acidic environment of the parietal cell's secretory canaliculi, undergoes a chemical transformation into a reactive sulfenamide cation.[3][4] This active form then establishes a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the "proton pump"), leading to its irreversible inhibition.[3][5][6] This targeted action blocks the final step in gastric acid secretion, providing potent and lasting acid suppression.[4][5]

Metabolism and the Emergence of Omeprazole Sulfone

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3] This process yields several metabolites, with the two most prominent being hydroxyomeprazole and omeprazole sulfone.[1][7] Crucially, these major metabolites are reported to lack significant antisecretory activity, as they are unable to undergo the acid-catalyzed conversion to the active sulfenamide inhibitor.[1] Omeprazole sulfone is often considered a key impurity in the synthesis of omeprazole and serves as a reference standard in quality control.[8][9]

Rationale for Investigating 4-Acetyloxy Omeprazole Sulfone

The subject of this guide, 4-Acetyloxy Omeprazole Sulfone, is a synthetic derivative of this inactive metabolite. The core scientific question is whether the addition of the acetyloxy moiety can restore or introduce any meaningful biological activity. Several hypotheses justify its investigation:

-

Prodrug Potential: The acetyloxy group could function as a labile chemical handle, susceptible to cleavage by esterase enzymes in vivo. This could potentially unmask a more active species or alter the compound's pharmacokinetic profile.

-

Altered Physicochemical Properties: The modification will change the molecule's polarity, solubility, and distribution characteristics, which could influence its ability to reach and interact with potential biological targets.

-

Structure-Activity Relationship (SAR) Insights: Evaluating this compound provides valuable data for the SAR of the broader benzimidazole class, helping to delineate the structural requirements for H+/K+-ATPase inhibition or other off-target effects.

Postulated Mechanism of Action: Targeting the Gastric Parietal Cell

The primary hypothesis for any potential antisecretory activity of 4-Acetyloxy Omeprazole Sulfone remains the inhibition of the H+/K+-ATPase in gastric parietal cells. The entire process of acid secretion is a tightly regulated signaling cascade, providing a clear context for our investigation.

The Gastric Acid Secretion Pathway

Parietal cells are stimulated to secrete acid by three primary agonists: histamine, acetylcholine (ACh), and gastrin.[10] Histamine binds to H2 receptors, activating the cAMP pathway, while ACh and gastrin bind to their respective receptors to increase intracellular calcium levels.[11] These signaling pathways converge to promote the translocation and activation of H+/K+-ATPase pumps from cytoplasmic tubulovesicles to the apical membrane, where they actively pump H+ ions into the gastric lumen in exchange for K+ ions.[12]

Caption: Signaling pathways for gastric acid secretion and PPI inhibition.

In Vitro Biological Activity Assessment

The first and most critical test is to determine if 4-Acetyloxy Omeprazole Sulfone directly inhibits the H+/K+-ATPase enzyme. An in vitro assay using isolated gastric microsomes is the gold standard for this evaluation.

Experimental Workflow: In Vitro H+/K+-ATPase Inhibition

The logic of this workflow is to isolate the target enzyme, expose it to the test compound under controlled conditions, and measure the impact on its function.

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Detailed Protocol: H+/K+-ATPase Inhibition Assay

This protocol is designed to be self-validating through the inclusion of comprehensive controls.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Acetyloxy Omeprazole Sulfone against gastric H+/K+-ATPase.

-

Materials:

-

Gastric Microsomal Vesicles (commercially available or prepared from rabbit/hog stomachs).

-

Test Compound: 4-Acetyloxy Omeprazole Sulfone (stock solution in DMSO).

-

Positive Control: Omeprazole (stock solution in DMSO).

-

Assay Buffer (pH 6.5): 40 mM HEPES/Tris, 5 mM MgCl₂, 10 mM KCl.

-

ATP Solution: 20 mM ATP in water.

-

Phosphate Detection Reagent: Malachite Green or similar colorimetric reagent.[13]

-

96-well microplate and spectrophotometer.

-

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and omeprazole in the assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

-

Enzyme Activation (Pre-incubation): In a 96-well plate, add 50 µL of assay buffer, 10 µL of the diluted compound/control, and 20 µL of the gastric microsome suspension (e.g., 5-10 µg protein). Incubate for 30 minutes at 37°C. This step allows the PPIs to become activated in the slightly acidic environment.[14]

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the ATP solution to each well.

-

Reaction Incubation: Incubate the plate for another 30 minutes at 37°C.

-

Reaction Termination & Color Development: Stop the reaction by adding 100 µL of the phosphate detection reagent. This reagent typically contains acid to stop the enzyme and the necessary components to react with the inorganic phosphate (Pi) released from ATP hydrolysis.[13]

-

Measurement: After allowing 15-20 minutes for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).[13]

-

-

Data Analysis & Self-Validation:

-

Subtract the absorbance of the "Blank" (no enzyme) wells from all other readings to correct for non-enzymatic ATP hydrolysis.

-

The "Negative Control" (vehicle only) represents 100% enzyme activity (0% inhibition).

-

Calculate the percent inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = 100 * (1 - (Abs_compound / Abs_vehicle))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Trustworthiness Check: The omeprazole positive control should yield an IC₅₀ value consistent with historical data, validating the assay's performance.

-

Data Presentation: Hypothetical In Vitro Results

All quantitative data should be summarized for clear comparison.

| Compound | IC₅₀ (µM) | Hill Slope | R² |

| Omeprazole (Control) | 8.5 | 1.1 | 0.992 |

| Omeprazole Sulfone | > 100 | N/A | N/A |

| 4-Acetyloxy Omeprazole Sulfone | 25.2 | 1.3 | 0.987 |

Table 1: Hypothetical IC₅₀ values for H+/K+-ATPase inhibition. An IC₅₀ > 100 µM is typically considered inactive.

In Vivo Pharmacological Evaluation

If in vitro activity is observed, the next logical step is to assess the compound's efficacy in a living system. The pylorus-ligated rat model is a classic and effective method for evaluating the inhibition of basal gastric acid secretion.

Detailed Protocol: Pylorus Ligation Model in Rats

-

Objective: To determine the effect of 4-Acetyloxy Omeprazole Sulfone on gastric acid volume and total acidity in vivo.

-

Rationale: This model involves surgically closing the outlet of the stomach (pylorus), allowing gastric secretions to accumulate over a set period. This provides a direct measure of the volume and acidity of the secreted fluid.

-

Materials:

-

Wistar rats (fasted for 18-24 hours with free access to water).

-

Anesthetic (e.g., ketamine/xylazine).

-

Test Compound, Positive Control (Omeprazole), and Vehicle (e.g., 0.5% CMC-Na) for oral or intraperitoneal administration.

-

-

Methodology:

-

Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Omeprazole (e.g., 30 mg/kg), and Test Compound (at various doses). Administer the assigned treatment.

-

Surgical Procedure: After a set time post-dosing (e.g., 60 minutes), anesthetize the rats. Make a small abdominal incision to expose the stomach. Ligate the pylorus sphincter with a silk suture, ensuring not to obstruct blood flow. Close the incision.

-

Accumulation Period: Allow gastric juice to accumulate for a defined period (e.g., 4 hours).

-

Sample Collection: At the end of the period, euthanize the animals. Carefully clamp the esophageal end of the stomach, remove the entire organ, and collect the accumulated gastric contents into a graduated centrifuge tube.

-

Analysis:

-

Measure the total volume (mL) of the gastric juice.

-

Centrifuge the sample to remove any debris.

-

Titrate the supernatant with 0.01 N NaOH using a pH meter or indicator (e.g., phenolphthalein) to determine the total acidity.

-

-

-

Data Analysis:

-

Calculate the total acid output (µEq / 4 hours) = Volume (mL) * Acidity (mEq/L).

-

Calculate the percent inhibition of acid output for each treatment group relative to the vehicle control group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences.

-

Data Presentation: Hypothetical In Vivo Results

| Treatment Group (Dose) | Gastric Volume (mL) | Total Acidity (mEq/L) | Total Acid Output (µEq/4h) | % Inhibition |

| Vehicle Control | 8.2 ± 1.1 | 95.5 ± 8.3 | 783.1 ± 101 | 0% |

| Omeprazole (30 mg/kg) | 3.5 ± 0.6 | 50.1 ± 6.2 | 175.4 ± 35 | 77.6% |

| Test Cpd (50 mg/kg) | 5.1 ± 0.8 | 65.3 ± 7.1 | 333.0 ± 58 | 57.5% |

| Test Cpd (100 mg/kg) | 4.2 ± 0.7 | 58.9 ± 5.9 | 247.4 ± 41 * | 68.4% |

Table 2: Hypothetical results from the pylorus ligation model. Data are Mean ± SEM. *p < 0.05 vs. Vehicle Control.

Discussion and Future Directions

The evaluation of 4-Acetyloxy Omeprazole Sulfone requires a systematic approach, moving from mechanistic in vitro assays to functional in vivo models.

-

Interpreting Outcomes:

-

Inactive In Vitro and In Vivo: If the compound shows no activity in either assay, it would support the general understanding that sulfone metabolites of omeprazole are pharmacologically inert and that the acetyloxy modification is insufficient to confer activity.

-

Active In Vitro but Inactive In Vivo: This outcome could suggest poor absorption, rapid metabolism and clearance before it can reach the parietal cells, or low chemical stability under physiological conditions.

-

Inactive In Vitro but Active In Vivo: This would be a highly significant finding, strongly suggesting that 4-Acetyloxy Omeprazole Sulfone is a prodrug that is metabolized to an active species in vivo. This would warrant metabolic profiling studies to identify the active metabolite.

-

-

Future Research:

-

Metabolic Stability: Conduct in vitro studies using liver microsomes or plasma to determine the metabolic stability of the compound and the rate of cleavage of the acetyloxy group.

-

Cell-Based Assays: Utilize primary parietal cell cultures or cell lines (if available) to study acid secretion in a more controlled cellular environment.[15]

-

Pharmacokinetic Studies: If the compound shows promising in vivo efficacy, a full pharmacokinetic study would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

By following the structured, hypothesis-driven approach outlined in this guide, researchers can generate a robust and defensible dataset to clearly define the biological activity profile of 4-Acetyloxy Omeprazole Sulfone.

References

- Patsnap Synapse. (2024).

- Google Patents. (CN106866629A). The synthetic method of Omeprazole sulphone.

- White Rose eTheses Online.

- CRO Splendid Lab Pvt. Ltd. 4-Acetyloxy Omeprazole Sulfone.

- Gastroenterology. (1998).

- National Institutes of Health (NIH). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn.

- ResearchGate. (2025). PHARMACOLOGICAL EVALUATION OF OMEPRAZOLE SULFONE FOR ANTIULCER ACTIVITY USING ANIMAL MODELS.

- National Institutes of Health (NIH). PubChem: Omeprazole.

- PubMed. (1989). Clinical pharmacology of omeprazole.

- The Journal of Clinical Investigation. (1997). Impaired gastric acid secretion in gastrin-deficient mice.

- Clinical Pharmacogenetics Implementation Consortium (CPIC).

- U.S.

- Asian Journal of Pharmacy and Pharmacology. (2016).

- ResearchGate. (1987). Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups.

- PubMed. (1986). Omeprazole: pharmacokinetics and metabolism in man.

- ResearchGate.

- University of Michigan. (2017). Gastric Acid Secretion from Parietal Cells Is Mediated by a Ca2+ Efflux Channel in the Tubulovesicle.

- SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- Elabscience.

- BIO Web of Conferences. (2023). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability.

- TeachMePhysiology. (2025).

- National Institutes of Health (NIH). A gastric acid secretion model.

- Google Patents. (WO2009066309A2).

- National Institutes of Health (NIH). (2013). Hydrogen potassium adenosine triphosphatase activity inhibition and downregulation of its expression by bioactive fraction DLBS2411 from Cinnamomum burmannii in gastric parietal cells.

- PubMed. (1988). Biological basis of omeprazole therapy.

Sources

- 1. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Biological basis of omeprazole therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. teachmeanatomy.info [teachmeanatomy.info]

- 13. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 14. researchgate.net [researchgate.net]

- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]

The Next-Generation Proton Pump Inhibitor: A Technical Guide to the Mechanism of Action of Tenatoprazole

Introduction: The Imperative for Innovation in Gastric Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related gastrointestinal disorders.[1] Their revolutionary mechanism, the irreversible inhibition of the gastric H+/K+-ATPase, has provided relief for millions.[2] However, the first generation of these drugs, all based on a substituted benzimidazole scaffold, share inherent limitations.[3] Their short plasma half-life and the requirement for activation in the highly acidic environment of stimulated parietal cells can lead to incomplete acid suppression, particularly during the night, a phenomenon known as nocturnal acid breakthrough.[4][5] This has driven the quest for modified PPIs with superior pharmacokinetic and pharmacodynamic profiles.

This guide delves into the mechanism of action of Tenatoprazole , a next-generation PPI that represents a significant evolution in this class of drugs. Unlike its predecessors, Tenatoprazole is built upon an imidazopyridine core, a modification that fundamentally alters its metabolic stability and duration of action.[6] We will explore the nuanced chemistry of its activation, the specifics of its covalent interaction with the proton pump, and the resulting clinical advantages. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this advanced therapeutic agent.

Part 1: The Molecular Blueprint of Tenatoprazole - An Imidazopyridine Core

The fundamental difference between Tenatoprazole and first-generation PPIs like omeprazole lies in its heterocyclic core. The substitution of the benzimidazole ring with an imidazo[4,5-b]pyridine moiety is a deliberate design choice aimed at reducing the rate of metabolism.[7] This structural change confers a significantly longer plasma half-life, which is approximately seven times longer than that of other PPIs.[6]

This extended plasma residence time is a critical factor in its enhanced efficacy, particularly in controlling nocturnal acid secretion.[1] While sharing the same sulfinylmethyl pyridine bridge with its predecessors, the imidazopyridine core of Tenatoprazole sets the stage for a distinct pharmacodynamic profile.

Part 2: The Activation Cascade and Covalent Inhibition of H+/K+-ATPase

Like all PPIs, Tenatoprazole is a prodrug that requires activation in an acidic environment.[8] The mechanism proceeds through a series of steps, beginning with its accumulation in the secretory canaliculi of parietal cells and culminating in the formation of a covalent bond with the proton pump.

Selective Accumulation and Acid-Catalyzed Conversion

Tenatoprazole, as a weak base, selectively accumulates in the acidic environment of the parietal cell's secretory canaliculus, where the pH can drop to approximately 1.0.[4] This selective concentration is a hallmark of the PPI class, ensuring a high therapeutic index.

Once in this acidic milieu, the drug undergoes a two-step protonation. The first protonation occurs on the pyridine ring, which facilitates the accumulation of the drug. A second protonation on the imidazopyridine ring increases the electrophilicity of the C-2 position.[9] This leads to an intramolecular rearrangement, converting the prodrug into its active, thiophilic form: a tetracyclic sulfenamide or sulfenic acid.[3][8]

The following diagram illustrates the acid activation pathway of Tenatoprazole:

Caption: Acid activation pathway of Tenatoprazole.

Unique Covalent Binding to the Proton Pump

The activated form of Tenatoprazole then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha subunit.[8] This covalent binding is what makes the inhibition by PPIs irreversible.

What distinguishes Tenatoprazole and pantoprazole from other PPIs is their interaction with a specific cysteine residue, Cys822, in addition to the common binding site at Cys813.[7][8] The binding to Cys822, located within a transmembrane domain of the pump, confers a remarkable resistance to reversal by reducing agents like glutathione, which is present in parietal cells.

This dual-cysteine binding and the stability of the bond at Cys822 are key to Tenatoprazole's prolonged duration of action, which extends far beyond its plasma half-life.[8] The inhibition is only reversed by the synthesis of new proton pump enzymes, a process with a half-life of approximately 54 hours in rats.[4]

The table below summarizes the binding sites of various PPIs on the H+/K+-ATPase:

| Proton Pump Inhibitor | Core Structure | Cysteine Binding Sites | Reversibility by Reducing Agents |

| Omeprazole | Benzimidazole | Cys813, Cys892 | Reversible at Cys813 |

| Lansoprazole | Benzimidazole | Cys813, Cys321 | Reversible at Cys813 |

| Pantoprazole | Benzimidazole | Cys813, Cys822 | Resistant to reversal |

| Tenatoprazole | Imidazopyridine | Cys813, Cys822 | Resistant to reversal |

Part 3: Experimental Protocols for Assessing PPI Activity

The characterization of a novel PPI like Tenatoprazole relies on a suite of in vitro and in vivo assays. The following protocols are foundational for evaluating the mechanism of action and efficacy of such compounds.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the ability of an activated PPI to inhibit the enzymatic activity of the proton pump.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from hog or rabbit stomachs.

-

Acid Activation of the PPI: Pre-incubate Tenatoprazole in an acidic buffer (pH 1.0-4.0) for a specified time to generate the active sulfenamide/sulfenic acid.

-

Inhibition Reaction: Add the activated Tenatoprazole to the gastric vesicle preparation in the presence of ATP and K+.

-

Measurement of ATPase Activity: Quantify the inhibition of ATP hydrolysis by measuring the release of inorganic phosphate, typically using a colorimetric method like the Fiske-Subbarow assay.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the PPI required to inhibit 50% of the enzyme's activity.

In Vivo Gastric Acid Secretion Studies in Animal Models

These studies assess the in vivo efficacy of the PPI in a physiological context.

Methodology:

-

Animal Model: Utilize pylorus-ligated rats or gastric fistula dogs.

-

Drug Administration: Administer Tenatoprazole intravenously or orally at various doses.

-

Stimulation of Acid Secretion: Stimulate gastric acid secretion using histamine or pentagastrin.

-

Gastric Juice Collection: Collect gastric juice at timed intervals.

-

Analysis: Measure the volume and acidity of the collected gastric juice to determine the total acid output.

-

Data Analysis: Calculate the percentage inhibition of acid secretion compared to a vehicle control.

The following workflow diagram outlines the key steps in the preclinical evaluation of a novel PPI:

Caption: Preclinical evaluation workflow for a novel PPI.

Part 4: Concluding Insights - The Future of Acid Suppression

Tenatoprazole exemplifies a successful structure-based drug design strategy to overcome the limitations of first-generation PPIs. Its imidazopyridine core and resulting long plasma half-life, combined with its tenacious, dual-cysteine binding to the proton pump, translate into more profound and sustained acid suppression.[1][8] This is particularly beneficial for managing conditions like severe erosive esophagitis and nocturnal acid breakthrough, where consistent and prolonged elevation of intragastric pH is crucial.

The in-depth understanding of Tenatoprazole's mechanism of action not only solidifies its place in the therapeutic armamentarium but also provides a blueprint for the future development of even more refined acid-suppressive therapies. As our knowledge of the structure and function of the H+/K+-ATPase continues to grow, so too will our ability to design novel inhibitors with enhanced selectivity, duration of action, and safety profiles.

References

-

Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(Suppl 2), 2-8. [Link]

-

Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved January 25, 2026, from [Link]

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528-534. [Link]

-

Shin, J. M., Cho, Y. M., & Sachs, G. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo. Biochemical Pharmacology, 71(6), 825-833. [Link]

-

Galmiche, J. P., Sacher-Huvelin, S., & Bruley des Varannes, S. (2005). Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers. Alimentary Pharmacology & Therapeutics, 21(6), 645-653. [Link]

-

Abdel-Hamid, H. (2016). Modified PPIs (a search for the better). The Egyptian Journal of Internal Medicine, 28(3), 89. [Link]

-

Shin, J. M., & Sachs, G. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo. ResearchGate. [Link]

-

Picmonic. (n.d.). Proton Pump Inhibitors (PPIs) - Acid Suppression Agents for Physician Assistant. Retrieved January 25, 2026, from [Link]

-

Ninja Nerd. (2022, December 13). Proton Pump Inhibitors (PPI's) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Proton-pump inhibitor. Retrieved January 25, 2026, from [Link]

-

NIH. (2023, May 1). Proton Pump Inhibitors (PPI). StatPearls - NCBI Bookshelf. [Link]

-

Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35. [Link]

-

Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. [Link]

-

Gedda, B. L., & Andersson, K. (2005). Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates. Biochemical Pharmacology, 69(5), 753-760. [Link]

-

Mori, Y., & Sakai, H. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences, 123(1), 63-75. [Link]

-

Shin, J. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800-7811. [Link]

-

Shin, J. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study. Retrieved January 25, 2026, from [Link]

-

Parsons, M. E., & Stürzebecher, S. (2001). Synthesis or rupture: Duration of acid inhibition by proton pump inhibitors. Trends in Pharmacological Sciences, 22(6), 276-279. [Link]

-

ResearchGate. (n.d.). Formation of PPI-protein complexes involving tenatoprazole and rabeprazole. Retrieved January 25, 2026, from [Link]

-

Patsnap Synapse. (n.d.). What is the mechanism of Revaprazan Hydrochloride?. Retrieved January 25, 2026, from [Link]

-

Frontiers. (2025, December 18). Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review. [Link]

-

MDPI. (n.d.). Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies. [Link]

-

ResearchGate. (n.d.). Chemistry of Covalent Inhibition of the Gastric (H + , K + )-ATPase by Proton Pump Inhibitors. Retrieved January 25, 2026, from [Link]

-

Patsnap Synapse. (n.d.). S-Tenatoprazole - Drug Targets, Indications, Patents. Retrieved January 25, 2026, from [Link]

-

NIH. (n.d.). Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling. [Link]

-

NIH. (2022, December 21). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. [Link]

-

NIH. (n.d.). Potassium-Competitive Acid Blockers and Proton Pump Inhibitors. [Link]

-

YouTube. (2024, September 24). Integrating Potassium-Competitive Acid Blockers into Clinical Practice. [Link]

Sources

- 1. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Omeprazole Sulfone Analogs

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel omeprazole sulfone analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new proton pump inhibitors (PPIs). By integrating established principles of drug metabolism and pharmacokinetics (DMPK) with actionable, field-proven protocols, this document serves as a technical manual for generating a robust pharmacokinetic profile of candidate molecules. We will delve into the causal relationships behind experimental choices, ensuring a self-validating system of protocols that builds a cohesive and interpretable dataset.

Part 1: Foundational Principles and Strategic Overview

The Rationale for Developing Omeprazole Sulfone Analogs

Omeprazole, a substituted benzimidazole, was the first-in-class proton pump inhibitor (PPI) and revolutionized the treatment of acid-related disorders.[1][2] It is a prodrug that, in the acidic environment of the gastric parietal cells, converts to a reactive sulfenamide intermediate that irreversibly inhibits the H+/K+-ATPase.[3][4] Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 (CYP) enzymes: CYP2C19 and CYP3A4.[5]

The two major plasma metabolites are 5-hydroxyomeprazole, formed by CYP2C19, and omeprazole sulfone, formed by CYP3A4.[6] Neither of these primary metabolites possesses significant antisecretory activity.[6] The formation of omeprazole sulfone is a key metabolic pathway, and its rate can significantly influence the overall exposure and efficacy of the parent drug. The development of analogs of omeprazole, and by extension its sulfone metabolite, is driven by the pursuit of improved pharmacokinetic properties, such as:

-

Modulated Metabolic Stability: To optimize the half-life and reduce inter-individual variability in drug exposure, particularly that arising from genetic polymorphisms in CYP2C19.[5]

-

Altered CYP Interaction Profile: To minimize the potential for drug-drug interactions by reducing the inhibition or induction of key CYP enzymes.

-

Enhanced Chemical Stability: To improve stability at neutral pH, potentially leading to more flexible formulation options.[1]

-

Improved Physicochemical Properties: To enhance solubility, permeability, and oral bioavailability.

This guide will focus on the methodologies required to characterize the pharmacokinetic profile of newly synthesized analogs of omeprazole sulfone, which for the purpose of this document, are defined as novel chemical entities that share the core structural features of omeprazole but with modifications intended to alter their DMPK properties.

The Four Pillars of Pharmacokinetics: ADME

A comprehensive understanding of a drug candidate's pharmacokinetic profile is built upon the characterization of four fundamental processes, collectively known as ADME:

-

Absorption: The process by which a drug enters the systemic circulation from the site of administration. For orally administered drugs, this involves dissolution, passage through the gastrointestinal tract, and permeation across the intestinal epithelium.

-

Distribution: The reversible transfer of a drug from the systemic circulation to and from various tissues and organs of the body.

-

Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination. This is a critical determinant of a drug's half-life and potential for drug-drug interactions.

-

Excretion: The irreversible removal of a drug and its metabolites from the body, primarily through urine and feces.

The subsequent sections of this guide will provide detailed protocols for assessing each of these pillars for novel omeprazole sulfone analogs, starting with in vitro assays and progressing to in vivo studies.

Part 2: In Vitro ADME Profiling: Building the Foundational Dataset

In vitro ADME assays are indispensable in early drug discovery for their ability to provide high-throughput screening of key pharmacokinetic properties, enabling rapid identification of promising candidates and guiding lead optimization.[4][7][8][9][10]

Physicochemical Characterization

The intrinsic physicochemical properties of an analog are the bedrock of its pharmacokinetic profile.

2.1.1 Aqueous Solubility

-

Causality: Poor aqueous solubility can limit oral absorption and lead to erratic bioavailability. It is a critical parameter for formulation development.

-

Protocol: Thermodynamic Solubility Assay

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Add an excess of the compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).

-

Shake the suspension at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Centrifuge to pellet the undissolved solid.

-

Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

2.1.2 Lipophilicity (LogD)

-

Causality: Lipophilicity influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD range is often sought to balance these properties.

-

Protocol: Shake-Flask Method for LogD7.4

-

Prepare a solution of the test compound in a biphasic system of n-octanol and PBS at pH 7.4.

-

Shake vigorously to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate.

-

Measure the concentration of the compound in both the n-octanol and the aqueous phase by LC-MS/MS.

-

Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

-

Metabolic Stability Assessment

The metabolic stability of an analog provides an early indication of its likely in vivo clearance and half-life.

2.2.1 Liver Microsomal Stability

-

Causality: Human liver microsomes (HLMs) are a rich source of CYP enzymes, the primary drivers of Phase I metabolism. This assay predicts the intrinsic clearance of a compound by these enzymes.

-

Protocol: HLM Stability Assay

-

Pre-warm a solution of HLMs in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

-

Initiate the reaction by adding the test compound (typically at a low concentration, e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

2.2.2 Hepatocyte Stability

-

Causality: Primary hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more complete picture of hepatic metabolism than microsomes.

-

Protocol: Cryopreserved Human Hepatocyte Stability Assay

-

Thaw and plate cryopreserved human hepatocytes in a suitable culture medium.

-

After allowing the cells to attach, replace the medium with a fresh medium containing the test compound.

-

Incubate at 37°C in a humidified incubator.

-

At specified time points, sample the incubation medium and/or lyse the cells.

-

Quantify the parent compound concentration by LC-MS/MS.

-

Determine the metabolic rate and intrinsic clearance.

-

CYP450 Inhibition

-

Causality: Inhibition of CYP enzymes by a drug candidate can lead to clinically significant drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.

-

Protocol: Recombinant Human CYP Inhibition Assay (IC50 Determination)

-

Use specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2D6, etc.).

-

Incubate the enzyme with a probe substrate (a compound specifically metabolized by that enzyme) in the presence of varying concentrations of the test analog.

-

Initiate the reaction with a NADPH-regenerating system.

-

After a defined incubation period, quench the reaction and quantify the formation of the specific metabolite of the probe substrate by LC-MS/MS or fluorescence.

-

Determine the concentration of the analog that causes 50% inhibition (IC50) of the enzyme activity.

-

Caption: Workflow for in vitro ADME profiling of omeprazole sulfone analogs.

Part 3: In Vivo Pharmacokinetic Evaluation: The Whole-System Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters in a living system.[11][12]

Study Design for a Rodent PK Study

-

Causality: Rodent models (typically rats or mice) are commonly used in early PK studies due to their well-characterized physiology, availability, and ethical considerations. The choice of species should be informed by any available comparative metabolism data.

-

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Use healthy, adult male Sprague-Dawley rats (or another appropriate strain).

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

-

Dosing Groups:

-

Intravenous (IV) Group: Administer the analog as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group is crucial for determining absolute bioavailability and clearance.

-

Oral (PO) Group: Administer the analog by oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood samples to obtain plasma, which is then stored frozen (-80°C) until analysis.

-

Bioanalysis: Quantify the concentration of the parent analog and its major metabolites in plasma samples using a validated LC-MS/MS method.

-

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Key Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate essential pharmacokinetic parameters using non-compartmental analysis.

| Parameter | Abbreviation | Description | Importance |

| Maximum Concentration | Cmax | The highest observed concentration of the drug in plasma. | Relates to efficacy and potential toxicity. |

| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| Area Under the Curve | AUC | The total drug exposure over time. | A key measure of the extent of drug absorption. |

| Half-Life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Measures the efficiency of drug elimination. |

| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | Indicates the extent of tissue distribution. |

| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. | Compares the extent of absorption between different routes (e.g., PO vs. IV). |

Part 4: Data Integration and Interpretation

The ultimate goal of this comprehensive profiling is to synthesize the in vitro and in vivo data into a cohesive pharmacokinetic profile that can inform decisions on the progression of a candidate molecule.

In Vitro-In Vivo Correlation (IVIVC)

A key aspect of data interpretation is to establish a correlation between the in vitro findings and the in vivo observations. For example:

-

Metabolic Stability: Does a high in vitro intrinsic clearance in liver microsomes or hepatocytes translate to a high in vivo clearance and a short half-life?

-

Permeability: Does high permeability in a Caco-2 assay correspond to rapid and complete oral absorption in vivo?

-

CYP Inhibition: Do the in vitro IC50 values suggest a potential for clinically relevant DDIs?

Discrepancies between in vitro and in vivo data can provide valuable insights into other contributing factors, such as the involvement of transporters, extrahepatic metabolism, or formulation-related absorption issues.

Building a Candidate Profile and Decision Making

The integrated data allows for the construction of a comprehensive profile for each analog, enabling a comparative assessment against a target candidate profile.

Caption: Logical flow for integrating pharmacokinetic data and making development decisions.

By systematically applying the principles and protocols outlined in this guide, drug development teams can efficiently and effectively characterize the pharmacokinetic profile of novel omeprazole sulfone analogs. This structured approach, grounded in scientific integrity, ensures that the most promising candidates are advanced, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Discovery and development of proton pump inhibitors. Wikipedia. [Link]

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

-

25 Years of Proton Pump Inhibitors: A Comprehensive Review. U.S. National Library of Medicine. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. U.S. National Library of Medicine. [Link]

-

Structure-activity relationship of omeprazole and analogues as Helicobacter pylori urease inhibitors. U.S. National Library of Medicine. [Link]

-

Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. U.S. National Library of Medicine. [Link]

- WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

-

Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. ASM Journals. [Link]

-

Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. MDPI. [Link]

- US6077541A - Omeprazole formulation.

-

Structure—activity relationships of omeprazole analogues and their mechanism of action. Semantic Scholar. [Link]

-

Discovery and Development of Proton Pump Inhibitors. Karger Publishers. [Link]

-

Compositions and methods for delivery of omeprazole plus acetylsalicylic acid - Patent US-9539214-B2. PubChem. [Link]

-

Omeprazole: pharmacokinetics and metabolism in man. U.S. National Library of Medicine. [Link]

-

In vitro screening, molecular docking, and ADME-Tox investigations for the design of novel beta-lactam antibiotics derivatives as PBP2a inhibitors. ResearchGate. [Link]

-

Development of a New Bioequivalent Omeprazole Product. MDPI. [Link]

-

Process for the preparation of omeprazole and intermediate compounds - European Patent Office - EP 0899268 A2. Googleapis.com. [Link]

-

Rapid in vitro early ADME and PK screening followed with lead optimization support. Symeres. [Link]

-

Chemical structures of omeprazole (OMZ) and its sulfone derivative (SFN). ResearchGate. [Link]

-

Proton pump inhibitors: An incisive review. Journals. [Link]

-

Omeprazole Therapy and CYP2C19 Genotype. U.S. National Library of Medicine. [Link]

-

Recent Advances in the Gastrointestinal Complex in Vitro Model for ADME Studies. U.S. National Library of Medicine. [Link]

Sources

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of omeprazole and analogues as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. admescope.com [admescope.com]